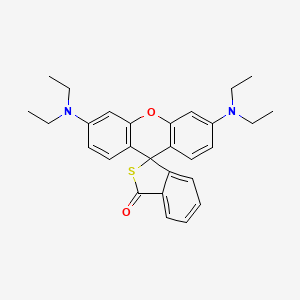![molecular formula C22H26F2N6O5S B12375188 6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR61 Inverse agonist 1 is a small-molecule compound that acts as an inverse agonist for the orphan G protein-coupled receptor GPR61. GPR61 is related to biogenic amine receptors and is predominantly expressed in the pituitary and appetite-regulating centers of the hypothalamus and brainstem. This compound has garnered interest due to its potential therapeutic applications in treating disorders of metabolism and body weight, such as obesity and cachexia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GPR61 Inverse agonist 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. the general approach involves the use of standard organic synthesis techniques, such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .
Industrial Production Methods
Industrial production of GPR61 Inverse agonist 1 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
GPR61 Inverse agonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving GPR61 Inverse agonist 1 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized analogs .
Aplicaciones Científicas De Investigación
GPR61 Inverse agonist 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of GPR61 and related receptors.
Biology: Investigated for its role in modulating appetite and body weight, making it a potential target for treating metabolic disorders.
Medicine: Explored for its therapeutic potential in treating conditions such as obesity and cachexia.
Mecanismo De Acción
GPR61 Inverse agonist 1 exerts its effects by binding to the allosteric site of the GPR61 receptor, thereby inhibiting its constitutive activity. This inhibition reduces the production of cyclic AMP (cAMP) by adenylyl cyclase, which is a key second messenger involved in various cellular processes. The compound’s mechanism of action involves a G protein-competitive allosteric mechanism, providing insights into the modulation of orphan G protein-coupled receptors .
Comparación Con Compuestos Similares
Similar Compounds
GPR61 Agonists: Compounds that activate GPR61, leading to increased cAMP production.
Other Inverse Agonists: Compounds targeting different orphan G protein-coupled receptors with similar mechanisms of action
Uniqueness
GPR61 Inverse agonist 1 is unique due to its potent and selective inhibition of GPR61, making it a valuable tool for studying the receptor’s function and potential therapeutic applications. Its allosteric binding site and mode of action distinguish it from other compounds targeting G protein-coupled receptors .
Propiedades
Fórmula molecular |
C22H26F2N6O5S |
|---|---|
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
6-[(3,5-difluoropyridin-4-yl)methylamino]-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C22H26F2N6O5S/c1-5-35-20-10-14(2)27-22(29-20)30(8-9-33-3)36(31,32)18-6-7-19(28-21(18)34-4)26-11-15-16(23)12-25-13-17(15)24/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,26,28) |
Clave InChI |
APXQLSSVLHYGGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=C1)C)N(CCOC)S(=O)(=O)C2=C(N=C(C=C2)NCC3=C(C=NC=C3F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)








